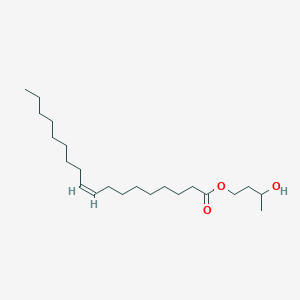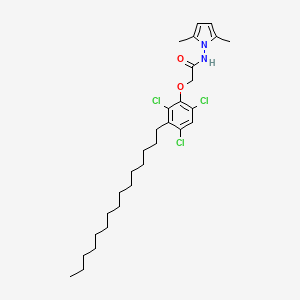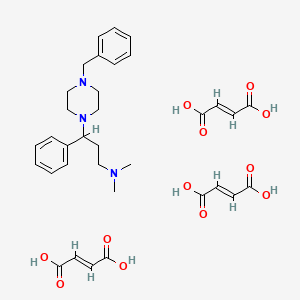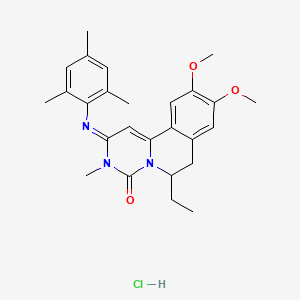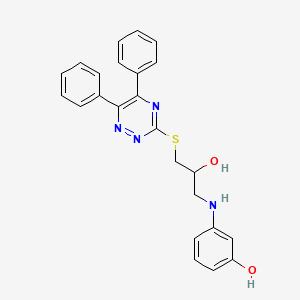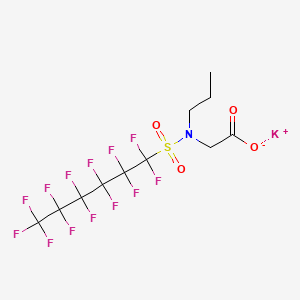
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is a chemical compound with the molecular formula C11H9F13KNO4S. It is known for its unique properties due to the presence of a tridecafluorohexyl group, which imparts significant hydrophobicity and chemical stability . This compound is used in various scientific and industrial applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate typically involves the reaction of N-propylglycine with tridecafluorohexylsulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing
Mechanism of Action
The mechanism of action of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The tridecafluorohexyl group enhances its ability to interact with hydrophobic regions of proteins and membranes, making it useful in various biochemical applications. The sulfonyl group can participate in hydrogen bonding and other electrostatic interactions, contributing to its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)alaninate
- Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)valinate
- Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)leucinate
Uniqueness
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is unique due to its specific combination of a tridecafluorohexyl group and a glycine backbone. This combination imparts distinct hydrophobic and electrostatic properties, making it particularly useful in applications requiring strong hydrophobic interactions and chemical stability .
Properties
CAS No. |
85665-66-3 |
|---|---|
Molecular Formula |
C11H9F13KNO4S |
Molecular Weight |
537.34 g/mol |
IUPAC Name |
potassium;2-[propyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H10F13NO4S.K/c1-2-3-25(4-5(26)27)30(28,29)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h2-4H2,1H3,(H,26,27);/q;+1/p-1 |
InChI Key |
YRNYBYSOOCBZHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


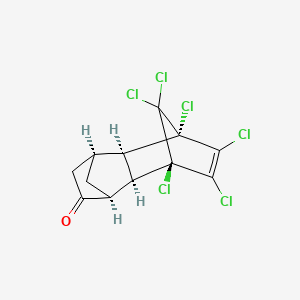
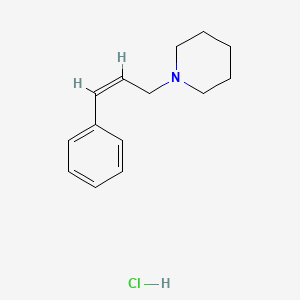

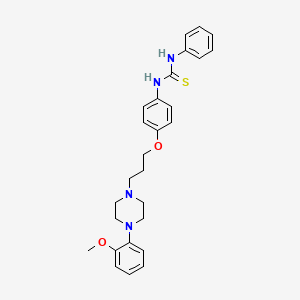
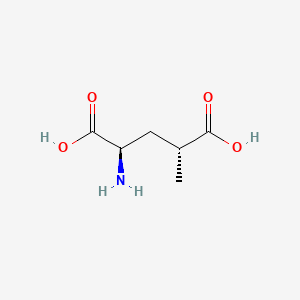
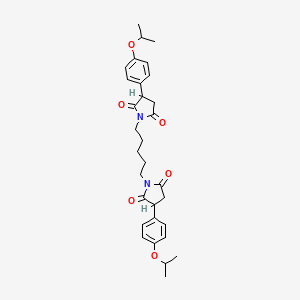
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
